molecular formula C10H14N2 B8772465 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No. B8772465
M. Wt: 162.23 g/mol
InChI Key: VJEBUWIOOXEPJG-UHFFFAOYSA-N
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Patent
US07183273B2

Procedure details

Anhydrous HCl (gas) was bubbled through a stirred solution of 1-methyl-8-(N-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline (0.83 g, 3.16 mmol) in methanol (30 mL), at room temperature, for 10 minutes. The resultant solution was stirred at room temperature for 1 hour then concentrated under reduced pressure. The residue was partitioned between CH2Cl2 (50 mL) and aqueous NaOH (10 N, 10 mL). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated to afford 0.468 g (88%) of 1-methyl-8-amino-1,2,3,4-tetrahydroquinoline as a white solid. 1H NMR (CDCl3) δ 1.83–1.91 (m, 2H), 2.69 (s, 3H), 2.78 (t, 2H, J=6.6 Hz), 3.07–3.11 (m, 2H), 3.84 (br s, 2H, NH2), 6.52 (d, 1H, J=7.5 Hz), 6.56 (d, 1H, J=7.5 Hz), 6.81 (dd, 1H, J=7.5, 7.5 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-methyl-8-(N-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[NH:13]C(OC(C)(C)C)=O)[CH2:6][CH2:5][CH2:4]1>CO>[CH3:2][N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[NH2:13])[CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
1-methyl-8-(N-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline
Quantity
0.83 g
Type
reactant
Smiles
CN1CCCC2=CC=CC(=C12)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CH2Cl2 (50 mL) and aqueous NaOH (10 N, 10 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC2=CC=CC(=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.468 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.